Pentylmercapturic acid

Description

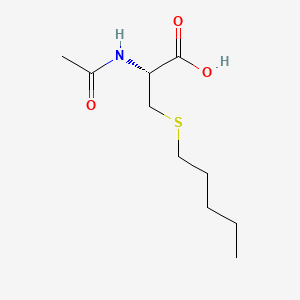

Pentylmercapturic acid (N-acetyl-S-pentylcysteine) is a mercapturic acid conjugate formed via the metabolic detoxification pathway of alkylating agents, specifically 1-bromopentane. Mercapturic acids are end-products of glutathione conjugation, a critical mechanism for eliminating xenobiotics. In the case of this compound, 1-bromopentane reacts with glutathione to form S-pentylglutathione, which undergoes enzymatic hydrolysis and acetylation to yield the final mercapturic acid .

Key metabolic steps include hydroxylation mediated by cytochrome P-450 enzymes, leading to hydroxylated derivatives such as 2-, 3-, 4-, and 5-hydroxypentylmercapturic acids. Further oxidation of the 5-hydroxy intermediate produces N-acetyl-S-(4-carboxybutyl)cysteine, a carboxylated metabolite . These pathways highlight the compound’s role in detoxification and its dependence on hepatic enzymatic activity.

Properties

CAS No. |

35985-42-3 |

|---|---|

Molecular Formula |

C10H19NO3S |

Molecular Weight |

233.33 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-pentylsulfanylpropanoic acid |

InChI |

InChI=1S/C10H19NO3S/c1-3-4-5-6-15-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14)/t9-/m0/s1 |

InChI Key |

ZVJYZSIGVQNOPM-VIFPVBQESA-N |

SMILES |

CCCCCSCC(C(=O)O)NC(=O)C |

Isomeric SMILES |

CCCCCSC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CCCCCSCC(C(=O)O)NC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

35985-42-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

pentylmercapturic acid pentylmercapturic acid, (N-pentyl)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Mercapturic Acid Derivatives

The metabolites of pentylmercapturic acid illustrate distinct structural and metabolic differences compared to its hydroxylated and carboxylated derivatives. Below is a detailed analysis:

Structural and Functional Differences

| Compound | Structure | Key Metabolic Pathway | Excretion Characteristics |

|---|---|---|---|

| This compound | N-acetyl-S-pentylcysteine | Glutathione conjugation | Primarily renal, moderate polarity |

| 2-Hydroxythis compound | N-acetyl-S-(2-hydroxypentyl)cysteine | Cytochrome P-450 hydroxylation | Increased polarity, faster excretion |

| 5-Hydroxythis compound | N-acetyl-S-(5-hydroxypentyl)cysteine | Cytochrome P-450 hydroxylation | Precursor to carboxylated metabolite |

| N-Acetyl-S-(4-carboxybutyl)cysteine | Carboxylated side chain | Oxidation of 5-hydroxy intermediate | High polarity, rapid renal clearance |

- Hydroxylated Derivatives : The position of hydroxylation (2-, 3-, or 5-) influences metabolic fate. For instance, 5-hydroxythis compound undergoes further oxidation to form a carboxylated metabolite, whereas 2- and 3-hydroxy derivatives are terminal products .

- Carboxylated Metabolite: N-acetyl-S-(4-carboxybutyl)cysteine exhibits significantly higher polarity due to the carboxylic acid group, enhancing its water solubility and excretion efficiency compared to non-carboxylated forms .

Enzymatic and Kinetic Profiles

- Cytochrome P-450 Involvement: Hydroxylation of 1-bromopentane by cytochrome P-450 (Km = 2 mM) is a rate-limiting step. Phenobarbital pretreatment in rats increases hydroxymercapturic acid excretion by ~33%, indicating enzyme induction enhances detoxification capacity .

- Competitive Pathways : Competing pathways (e.g., direct conjugation vs. hydroxylation) determine the ratio of parent mercapturic acid to its derivatives.

Table 1: Metabolite Distribution in Rats Dosed with 1-Bromopentane

| Metabolite | Relative Abundance (%) | Excretion Pathway |

|---|---|---|

| This compound | 45–50 | Renal |

| 2-/3-Hydroxypentylmercapturic acids | 25–30 | Renal |

| 5-Hydroxythis compound | 10–15 | Renal/Oxidation |

| N-Acetyl-S-(4-carboxybutyl)cysteine | 5–10 | Renal |

Table 2: Impact of Phenobarbital Pretreatment on Metabolism

| Parameter | Control Group | Phenobarbital-Treated Group |

|---|---|---|

| Hydroxymercapturic acid excretion | 25–30% | 33–40% |

| Cytochrome P-450 activity | Baseline | Increased by ~35% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.